(Tetrahydropyran-4-yl)-(4-trimethylstannanylpyridin-2-yl)amine
CAS No.:
Cat. No.: VC20502186
Molecular Formula: C13H22N2OSn
Molecular Weight: 341.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2OSn |
|---|---|
| Molecular Weight | 341.04 g/mol |
| IUPAC Name | N-(oxan-4-yl)-4-trimethylstannylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H13N2O.3CH3.Sn/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9;;;;/h2-3,6,9H,4-5,7-8H2,(H,11,12);3*1H3; |
| Standard InChI Key | FRLCOZFHRLPESL-UHFFFAOYSA-N |
| Canonical SMILES | C[Sn](C)(C)C1=CC(=NC=C1)NC2CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure comprises three distinct components:
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Tetrahydropyran-4-yl group: A six-membered oxygen-containing heterocycle in a chair conformation, providing steric bulk and hydrogen-bonding capabilities .
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Pyridin-2-ylamine backbone: A nitrogen-containing aromatic ring system that enables π-π interactions and coordination chemistry .
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Trimethylstannanyl substituent: A triorganotin group (-Sn(CH₃)₃) attached to the pyridine ring’s 4-position, conferring metalloid characteristics and enhancing lipophilicity.
The molecular formula is C₁₃H₂₃N₂OSn, with a calculated molecular weight of 355.03 g/mol. Key structural features include:
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Bond angles: The tetrahedral geometry around the tin atom (109.5°) and the chair conformation of the tetrahydropyran ring .
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Electronic effects: The electron-withdrawing pyridine nitrogen and electron-donating stannanyl group create a polarized system amenable to nucleophilic/electrophilic reactions.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections guide synthesis:
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Amine bond formation between tetrahydropyran-4-amine and 4-trimethylstannanylpyridin-2-yl precursors.
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Stannylation of preformed pyridine-amine intermediates using trimethyltin reagents.
Reported Pathways
While direct synthetic protocols remain unpublished, analogous compounds suggest feasible routes:
Route A: Stille Coupling Approach
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Precursor preparation: Synthesize 2-amino-4-bromopyridine via bromination of 2-aminopyridine .
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Stannylation: React with hexamethylditin (Sn₂(CH₃)₆) under palladium catalysis to yield 4-trimethylstannanylpyridin-2-amine.
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Alkylation: Couple with tetrahydropyran-4-yl mesylate using a base (e.g., K₂CO₃) in DMF at 80°C .
Route B: Reductive Amination
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Ketone intermediate: React 4-trimethylstannanylpyridine-2-carbaldehyde with tetrahydropyran-4-amine.
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Reduction: Use NaBH₃CN in methanol to yield the target amine .
Comparative Analysis with Structural Analogs
Research Gaps and Future Directions
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Crystallography: Single-crystal XRD data is needed to confirm stereochemistry.
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In vivo toxicology: No studies exist on chronic exposure risks.
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Catalytic applications: Untested potential in Suzuki-Miyaura couplings.
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